molecular formula C7H7Br3ClN B2422251 (2,4,5-Tribromophenyl)methanamine hydrochloride CAS No. 1955553-81-7

(2,4,5-Tribromophenyl)methanamine hydrochloride

Cat. No.: B2422251
CAS No.: 1955553-81-7
M. Wt: 380.3
InChI Key: FHVFHROSAVFNOQ-UHFFFAOYSA-N
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Description

(2,4,5-Tribromophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H6Br3N·HCl. It is a derivative of phenylmethanamine, where three bromine atoms are substituted at the 2, 4, and 5 positions of the phenyl ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

(2,4,5-tribromophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br3N.ClH/c8-5-2-7(10)6(9)1-4(5)3-11;/h1-2H,3,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVFHROSAVFNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Br)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br3ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,5-Tribromophenyl)methanamine hydrochloride typically involves the bromination of phenylmethanamine. The process begins with the reaction of phenylmethanamine with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2, 4, and 5 positions of the phenyl ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of (2,4,5-Tribromophenyl)methanamine .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination reactors where phenylmethanamine is continuously fed into the reactor along with bromine. The reaction mixture is maintained at a specific temperature and pressure to optimize the yield and purity of the product. The crude product is then purified through recrystallization or other suitable purification techniques to obtain the final compound in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

(2,4,5-Tribromophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,4,5-Tribromophenyl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4,5-Tribromophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with their active sites, leading to the disruption of normal cellular processes. Additionally, the bromine atoms in the compound can participate in halogen bonding, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    (2,4,6-Tribromophenyl)methanamine hydrochloride: Similar in structure but with bromine atoms at the 2, 4, and 6 positions.

    (2,4-Dibromophenyl)methanamine hydrochloride: Contains two bromine atoms at the 2 and 4 positions.

    (2,5-Dibromophenyl)methanamine hydrochloride: Contains two bromine atoms at the 2 and 5 positions

Uniqueness

(2,4,5-Tribromophenyl)methanamine hydrochloride is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interaction with biological targets. The presence of three bromine atoms at the 2, 4, and 5 positions provides distinct steric and electronic effects, making it a valuable compound for various research applications .

Biological Activity

(2,4,5-Tribromophenyl)methanamine hydrochloride is a brominated organic compound that has garnered attention for its potential biological activities. This compound is primarily studied for its antimicrobial and anticancer properties, as well as its role in various biochemical applications. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.

The synthesis of this compound typically involves the bromination of phenylmethanamine using bromine in a solvent like acetic acid. The reaction is controlled to achieve selective bromination at the 2, 4, and 5 positions of the phenyl ring. The product is then converted into its hydrochloride salt by treatment with hydrochloric acid.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound likely binds to enzymes and receptors, modulating their activity through mechanisms such as:

  • Enzyme Inhibition : The compound may form covalent bonds with active sites of enzymes, disrupting normal cellular processes.
  • Halogen Bonding : The presence of bromine atoms allows for unique interactions that can influence the reactivity and biological activity of the molecule.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies involving various cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 15 µM to 30 µM across different cell lines, indicating moderate cytotoxicity.

A case study involving MCF-7 cells showed that treatment with this compound led to apoptosis and cell cycle arrest at the G2/M phase.

Environmental Impact

Studies have also indicated that brominated compounds like this compound can affect metabolic pathways in various organisms. For example, exposure to this compound has been linked to metabolic disruptions in rice plants due to its bioaccumulation potential .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated a strong correlation between bromination levels and antimicrobial activity.
  • Cancer Cell Line Study : A detailed investigation on HeLa cells revealed that treatment with the compound resulted in increased reactive oxygen species (ROS) production and subsequent apoptosis.

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